1,3-Dioleoyl-2-stéaroylglycérol

Vue d'ensemble

Description

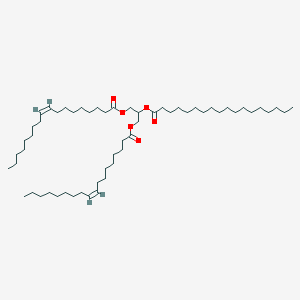

1,3-Dioleoyl-2-stearoylglycerol: is a triglyceride composed of two oleic acid molecules and one stearic acid molecule esterified to a glycerol backbone. This compound is commonly found in various natural sources such as coconut oil, palm oil, rice bran oil, sunflower oil, and sesame oil . It is known for its unique physicochemical properties, making it valuable in various industrial and scientific applications.

Applications De Recherche Scientifique

1,3-Dioleoyl-2-stearoylglycerol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid oxidation and interesterification reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular functions.

Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.

Mécanisme D'action

Target of Action

1,3-Dioleoyl-2-stearoylglycerol (DOSG) is a type of triacylglycerol that features oleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position . It is identified in butterfat

Mode of Action

It is known that dosg can form a compound when mixed with cocoa butter . This compound possesses a double chain length structure . The interactions between compound crystals and the liquid oil fraction in the cocoa butter could possibly lower stress values in DOSG/cocoa butter .

Biochemical Pathways

It is known that dosg can be synthesized via the lipase-catalyzed acidolysis of tristearin (sss)-rich fat and oleic acids, followed by solvent fractionation .

Result of Action

It is known that fats that are richer in stearoyl at the sn-1,3 position of tag melted and crystallized at higher temperatures, had a densely packed microstructure of large fat crystals and were poorly digested .

Action Environment

It is known that the thermo-rheological properties of dosg can be influenced by its mixture with cocoa butter . The interactions between compound crystals and the liquid oil fraction in the cocoa butter could possibly lower stress values in DOSG/cocoa butter .

Analyse Biochimique

Biochemical Properties

1,3-DOSG is involved in various biochemical reactions. It has been found to interact with enzymes and proteins, influencing their function . For instance, it has been synthesized via the lipase-catalyzed acidolysis of tristearin-rich fat and oleic acids . The nature of these interactions is complex and depends on the specific enzymes and proteins involved.

Cellular Effects

1,3-DOSG has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 1,3-DOSG involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that the interactions between 1,3-DOSG and other molecules are based on the relationship of double chain length lamellar structures to lamellar slipping movement induced by the incorporation of liquid oil at the lamellar interface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-DOSG can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

1,3-DOSG is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

1,3-DOSG is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dioleoyl-2-stearoylglycerol can be synthesized via the lipase-catalyzed acidolysis of tristearin (a stearic acid-rich fat) and oleic acids, followed by solvent fractionation . The reaction typically involves the use of Rhizomucor miehei lipase, which is immobilized on magnetized multiwalled carbon nanotubes to enhance stability and reusability . The optimal reaction conditions include a temperature of 50°C and a residence time of 1.5 hours .

Industrial Production Methods: In industrial settings, the production of 1,3-Dioleoyl-2-stearoylglycerol often involves enzymatic interesterification in packed bed reactors. This method allows for continuous operation and high yields of the desired product . The process is optimized to ensure high degrees of similarity in fatty acid profiles to human milk fat, making it suitable for applications in infant formula formulations .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dioleoyl-2-stearoylglycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the oleic acid moieties to stearic acid.

Substitution: The ester bonds in the triglyceride can be hydrolyzed and substituted with other fatty acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium) are used.

Substitution: Enzymatic catalysts like lipases are commonly employed for hydrolysis and interesterification reactions.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Stearic acid-rich triglycerides.

Substitution: Modified triglycerides with different fatty acid compositions.

Comparaison Avec Des Composés Similaires

1,2-Dioleoyl-3-stearoylglycerol: Similar in structure but with different fatty acid positions.

1,3-Dioleoyl-2-palmitoylglycerol: Contains palmitic acid instead of stearic acid at the sn-2 position.

1,2-Distearoyl-3-oleoylglycerol: Contains two stearic acid molecules and one oleic acid molecule.

Uniqueness: 1,3-Dioleoyl-2-stearoylglycerol is unique due to its specific fatty acid arrangement, which imparts distinct physicochemical properties and nutritional benefits. Its ability to mimic the fatty acid composition of human milk fat makes it particularly valuable in the formulation of infant nutrition products .

Propriétés

IUPAC Name |

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBKZXRGYMKBT-RZEXXKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315062 | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-29-9 | |

| Record name | Triglyceride OStO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioleoyl-2-stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-STEARO-1,3-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of OSO influence its melting and crystallization behavior compared to other similar triacylglycerols like 1,2-distearoyl-3-oleoylglycerol (SSO) and tristearin (SSS)?

A: The positioning of stearic acid (Sa) and oleic acid (Mo) within the triacylglycerol structure significantly impacts melting and crystallization. OSO, with its MoSaMo structure [, ], exhibits lower melting and crystallization temperatures compared to SSO (SaSaMo) and SSS (SaSaSa) []. This is because the presence of stearic acid at the sn-1,3 position in SSO and SSS leads to a more densely packed and ordered crystalline structure, requiring higher temperatures to disrupt these interactions. In contrast, the central stearic acid in OSO disrupts tight packing, resulting in weaker intermolecular forces and therefore lower melting and crystallization points.

Q2: The research mentions that OSO is more easily digested in vitro than SSO. What is the underlying reason for this difference in digestibility?

A: The faster in vitro digestion rate of OSO compared to SSO can be attributed to the position of oleic acid within the triacylglycerol []. Oleic acid, being unsaturated, introduces a kink in the molecule, making it more accessible to digestive enzymes. In OSO, with oleic acid at the sn-1,3 positions, these positions are readily accessible for enzymatic hydrolysis. In contrast, the sn-2 oleic acid in SSO is less accessible due to the flanking stearic acids, resulting in slower digestion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

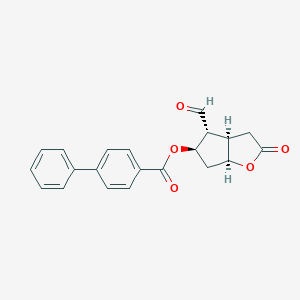

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

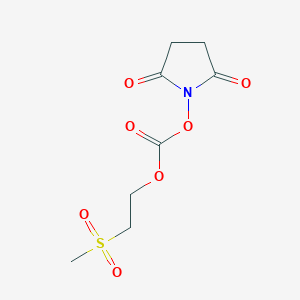

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

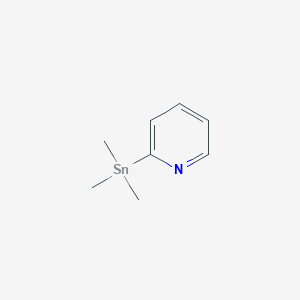

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

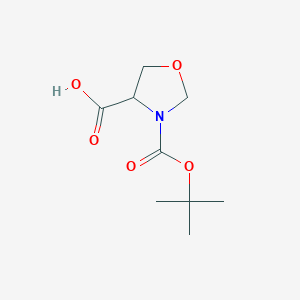

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)